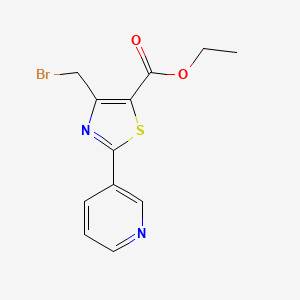
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C12H11BrN2O2S. It is a halogenated heterocycle, which means it contains a ring structure with at least one atom that is not carbon, and it includes a halogen atom (bromine in this case). This compound is often used as an intermediate in pharmaceutical synthesis due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate typically involves the bromination of a thiazole derivative. One common method includes the reaction of ethyl 2-(3-pyridyl)thiazole-5-carboxylate with bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process .
化学反応の分析
Types of Reactions
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under basic conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
科学的研究の応用
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in drug development .
類似化合物との比較
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Ethyl 4-quinazolone-2-carboxylate
- Ethyl 5-methylindole-2-carboxylate
Uniqueness
The presence of the bromomethyl group and the pyridyl ring in this compound provides unique reactivity and binding properties, making it distinct from other thiazole derivatives. This uniqueness is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
特性
分子式 |
C12H11BrN2O2S |
|---|---|
分子量 |
327.20 g/mol |
IUPAC名 |
ethyl 4-(bromomethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(6-13)15-11(18-10)8-4-3-5-14-7-8/h3-5,7H,2,6H2,1H3 |
InChIキー |
NYHKYZCOMICSGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)
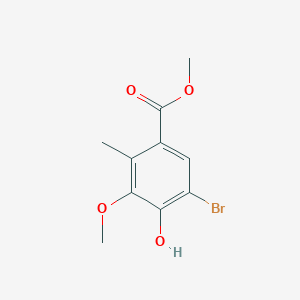

![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
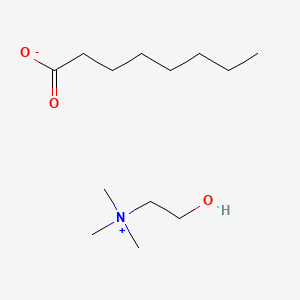
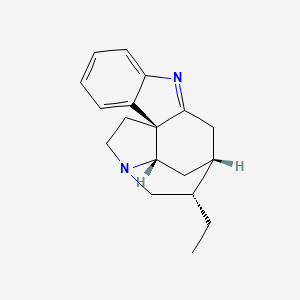
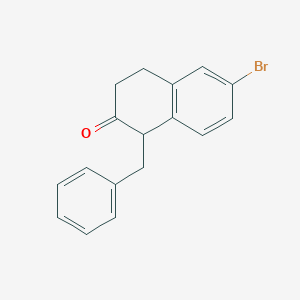
![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)

![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
